molecular formula C24H17BrN4O3 B11272158 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11272158
M. Wt: 489.3 g/mol
InChI Key: CUEUNYJZVXHMMX-UHFFFAOYSA-N
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Description

7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile under acidic or basic conditions.

    Bromination: Introduction of the bromine atom on the phenyl ring can be done using bromine or N-bromosuccinimide (NBS).

    Quinazoline core synthesis: This can be synthesized by cyclization reactions involving anthranilic acid derivatives.

    Final coupling: The oxadiazole and quinazoline moieties are coupled under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the methylbenzyl group.

    Reduction: Reduction reactions could target the oxadiazole ring or the quinazoline core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (amines, thiols) under suitable conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: It might act as an inhibitor for specific enzymes, useful in biochemical studies.

    Cell Signaling: Potential role in modulating cell signaling pathways.

Medicine

    Drug Development: The compound could be a lead compound for developing new drugs targeting specific diseases.

    Therapeutic Agents: Potential use as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with molecular targets like enzymes, receptors, or DNA, modulating their activity. This interaction could involve binding to the active site of an enzyme, altering receptor conformation, or intercalating into DNA strands.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anti-cancer agents.

    Oxadiazole Derivatives: Compounds with similar structures that exhibit antimicrobial or anti-inflammatory properties.

Uniqueness

The uniqueness of 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione lies in its specific structural features, which might confer unique biological activities or chemical reactivity compared to other quinazoline or oxadiazole derivatives.

Properties

Molecular Formula

C24H17BrN4O3

Molecular Weight

489.3 g/mol

IUPAC Name

7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H17BrN4O3/c1-14-5-7-15(8-6-14)13-29-23(30)19-10-9-17(12-20(19)26-24(29)31)22-27-21(28-32-22)16-3-2-4-18(25)11-16/h2-12H,13H2,1H3,(H,26,31)

InChI Key

CUEUNYJZVXHMMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Br)NC2=O

Origin of Product

United States

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